Product packaging for O-Methyl Chlorthalidone(Cat. No.:CAS No. 96512-76-4)

O-Methyl Chlorthalidone

Cat. No.: B032838
CAS No.: 96512-76-4
M. Wt: 352.8 g/mol
InChI Key: OBWXDZPCMDDANS-UHFFFAOYSA-N
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Description

Classical Synthetic Routes to Chlorthalidone (B1668885)

The traditional synthesis of Chlorthalidone has been documented since its initial discovery and involves a multi-step reaction sequence.

The classical synthesis of Chlorthalidone typically commences with 2-(4-chlorobenzoyl)benzoic acid. mdpi.com A key transformation involves the reaction of this starting material with an aminating agent, such as hydroxylamine (B1172632), followed by cyclization to form the phthalimidine ring structure. Subsequent steps involve sulfonation and amination to introduce the sulfonamide group, ultimately yielding Chlorthalidone. These classical methods, while effective, often presented challenges related to reaction conditions and the generation of impurities.

A crucial intermediate in the synthesis of Chlorthalidone is 2-(3-amino-4-chlorobenzoyl)benzoic acid. One synthetic route to this intermediate involves the reaction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide. google.com This reduction of the nitro group to an amine is a pivotal step in building the Chlorthalidone molecule. The resulting intermediate then undergoes further transformations to construct the final heterocyclic system.

Improved and Scalable Synthesis Processes for Chlorthalidone

To address the limitations of classical methods, significant research has focused on developing more efficient, scalable, and purer synthetic routes for Chlorthalidone.

A notable improvement in Chlorthalidone synthesis involves a process that starts with commercially available 2-(4-chlorobenzoyl)benzoic acid. mdpi.comgoogle.com This improved method includes the following key steps:

Reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) and a solvent such as methanol (B129727) to form an oxazinone intermediate. google.com

Ring contraction of the oxazinone intermediate using zinc dust in acetic acid to yield 3-(4′-chlorophenyl)phthalimidine. mdpi.com

Chlorosulfonation of the phthalimidine intermediate, followed by amination with aqueous ammonia (B1221849) to introduce the sulfonamide group. mdpi.com

A final regioselective hydroxylation at the C3 position of the isoindolinone core, mediated by hydrogen peroxide and sodium hydroxide, to afford Chlorthalidone. mdpi.com

This optimized process has been shown to be suitable for large-scale industrial manufacturing. google.com

StepReactantsReagents/SolventsKey Transformation
1 2-(4-chlorobenzoyl)benzoic acid, Hydroxylamine hydrochlorideSodium hydroxide, MethanolFormation of oxazinone intermediate
2 Oxazinone intermediateZinc dust, Acetic acidRing contraction to phthalimidine
3 3-(4′-chlorophenyl)phthalimidineChlorosulfonic acid, Phosphorus oxychloride, Aqueous ammoniaIntroduction of sulfonamide group
4 Sulfonamide intermediateHydrogen peroxide, Sodium hydroxideRegioselective hydroxylation

A significant challenge in Chlorthalidone synthesis is the control and removal of impurities. O-Methyl Chlorthalidone is a prominent process-related impurity that can form, particularly when methanol is used as a solvent during synthesis or purification. google.com To achieve high purity (≥99.9% by HPLC), purification strategies are employed. google.com These often involve recrystallization from a suitable solvent or a mixture of solvents. For instance, crude Chlorthalidone can be purified by dissolving it in a mixture of a water-miscible polar solvent (like dimethylformamide, tetrahydrofuran, acetone, dioxane, isopropyl alcohol, or methanol) and water, followed by precipitation and filtration. google.com

Synthesis of Chlorthalidone Analogues and Derivatives

The synthesis of analogues and derivatives of Chlorthalidone is an active area of research, driven by the desire to explore new therapeutic agents and understand structure-activity relationships. researchgate.netresearchgate.net These synthetic efforts often leverage the core isoindolinone scaffold of Chlorthalidone.

The formation of this compound itself can be considered a derivative synthesis, albeit often an unintentional one. It is typically formed as a byproduct during the synthesis of Chlorthalidone, especially in the presence of methanol. The hydroxyl group at the C3 position of Chlorthalidone can undergo methylation under certain conditions. While not typically a targeted synthesis, the isolation and characterization of this compound are crucial for its use as an impurity standard. Custom synthesis of this compound for research and reference purposes is also available from specialized chemical suppliers. chemicea.comopulentpharma.com

Modern synthetic strategies for creating Chlorthalidone analogues often employ cascade reactions and environmentally benign reagents to construct the isoindolin-1-one (B1195906) core with various substitutions. researchgate.net These methods aim for higher efficiency and atom economy compared to classical approaches.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClN2O4S B032838 O-Methyl Chlorthalidone CAS No. 96512-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXDZPCMDDANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of Chlorthalidone

Vibrational Spectroscopy Applications (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of chlorthalidone (B1668885) exhibits characteristic absorption bands that correspond to its specific molecular structure.

A study on the simultaneous estimation of Clonidine Hydrochloride and Chlorthalidone using FTIR spectroscopy identified a characteristic peak for the (-S=O) group of Chlorthalidone at 1346.31 cm⁻¹ nih.gov. Further research involving computational and experimental methods provided a more detailed analysis of the vibrational spectra of chlorthalidone researchgate.net. The observed FTIR spectrum was compared with theoretical data, showing good agreement. Another study analyzing chlorthalidone polymorphs also utilized infrared spectroscopy to differentiate between different crystalline forms nih.gov. The analysis of a chlorthalidone-caffeine co-crystal also involved IR spectroscopy to characterize the interactions between the two components nih.gov.

Key Vibrational Bands of Chlorthalidone

Wavenumber (cm⁻¹)AssignmentReference
3350-3250N-H stretching researchgate.net
3100-3000Aromatic C-H stretching researchgate.net
1680-1660C=O stretching (amide) researchgate.net
1592C=C stretching (aromatic) researchgate.net
1346.31-S=O asymmetric stretching nih.gov
1170-1150-S=O symmetric stretching researchgate.net

This table is interactive and can be sorted by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of chlorthalidone.

The ¹H NMR spectrum of chlorthalidone shows distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. A computational study has reported calculated ¹H NMR chemical shifts for chlorthalidone researchgate.net. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing substituents. The protons of the sulfonamide and amide groups are also expected in the downfield region and may exhibit broader signals due to exchange processes.

Predicted ¹H NMR Chemical Shifts for Chlorthalidone

Proton EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 8.0
Sulfonamide N-H₂Variable (exchangeable)
Amide N-HVariable (exchangeable)
Hydroxyl O-HVariable (exchangeable)

This table is interactive and can be sorted by clicking on the headers.

For O-Methyl Chlorthalidone, the most significant change in the ¹H NMR spectrum would be the appearance of a singlet peak corresponding to the methoxy (B1213986) (-OCH₃) protons, typically in the range of δ 3.5-4.0 ppm. The signal for the hydroxyl proton would be absent. The signals for the aromatic protons would likely experience minor shifts due to the change in the electronic environment upon methylation.

The ¹³C NMR spectrum of chlorthalidone provides information on all the unique carbon atoms in the molecule. Computational studies have also provided calculated ¹³C NMR chemical shifts for chlorthalidone researchgate.net. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will show signals in the range of 120-150 ppm, with the carbons attached to electron-withdrawing groups appearing further downfield.

Predicted ¹³C NMR Chemical Shifts for Chlorthalidone

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)160 - 170
Aromatic C-Cl130 - 140
Aromatic C-S140 - 150
Other Aromatic C120 - 135
C-OH (quaternary)80 - 90

This table is interactive and can be sorted by clicking on the headers.

In the ¹³C NMR spectrum of this compound, a new signal for the methoxy carbon (-OCH₃) would be expected in the region of δ 50-60 ppm. The chemical shift of the quaternary carbon attached to the methoxy group would also shift compared to the hydroxyl-bearing carbon in chlorthalidone.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Chlorthalidone exhibits characteristic absorption maxima in the UV region due to the presence of its aromatic rings and chromophoric groups.

Several studies have reported the UV-Vis spectrophotometric analysis of chlorthalidone in various solvents. In methanol (B129727), chlorthalidone shows a maximum absorbance at 227 nm ajpamc.combepls.com. Another study reported an absorption maximum at 229 nm in 0.1N sodium hydroxide (B78521) wisdomlib.org. The absorption maxima can vary slightly depending on the solvent used.

UV Absorption Maxima of Chlorthalidone

Solventλmax (nm)Reference
Methanol227 ajpamc.combepls.com
0.1N Sodium Hydroxide229 wisdomlib.org
Methanol<220 nih.gov

This table is interactive and can be sorted by clicking on the headers.

Specific experimental UV-Vis data for this compound is not available in the reviewed literature. However, it is expected that this compound would exhibit a similar UV absorption profile to chlorthalidone, as the primary chromophore, the substituted benzene (B151609) ring system, remains intact. Minor shifts in the absorption maxima may occur due to the electronic effect of the methoxy group compared to the hydroxyl group.

X-ray Diffraction Analysis of Chlorthalidone and Co-crystal Structures

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. Studies have elucidated the crystal structures of different polymorphic forms of chlorthalidone, as well as co-crystals.

Chlorthalidone is known to exist in at least four crystalline forms (I, II, III, and IV) nih.gov. The crystal structures of Form I and a new polymorph, Form III, have been elucidated, revealing that they are conformational polymorphs with different orientations of the chlorobenzenesulfonamide moiety acs.org. Both crystallize in the triclinic space group P-1 as racemic mixtures acs.org. The crystal structure of a 2:1 co-crystal of chlorthalidone with caffeine (B1668208) has also been determined by single-crystal X-ray diffraction analysis nih.govmdpi.com. In this co-crystal, the caffeine molecules are embedded in channels of a 3D network of chlorthalidone molecules mdpi.com.

Crystallographic Data for Chlorthalidone-Caffeine Co-crystal

ParameterValueReference
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
Stoichiometry2:1 (Chlorthalidone:Caffeine) mdpi.com

This table is interactive and can be sorted by clicking on the headers.

There is no specific X-ray diffraction data available for this compound in the searched literature. The methylation of the hydroxyl group would likely lead to a different crystal packing arrangement compared to chlorthalidone due to the change in hydrogen bonding capabilities.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing information about the molecular structure through fragmentation patterns.

The mass spectrum of chlorthalidone has been well-characterized. The molecular weight of chlorthalidone is 338.77 g/mol nih.gov. Electron ionization mass spectrometry data is available in the NIST WebBook metabolomicsworkbench.org. Tandem mass spectrometry (MS/MS) studies show characteristic fragmentation patterns, with major fragment ions observed at m/z 321.9936, 243.0209, and 241.0052 nih.gov. The fragmentation often involves the loss of water and parts of the sulfonamide group.

Mass Spectrometry Data for Chlorthalidone

TechniqueKey FindingsReference
Molecular Weight338.77 g/mol nih.gov
EI-MSData available in NIST WebBook metabolomicsworkbench.org
MS/MS Fragments (m/z)321.9936, 243.0209, 241.0052 nih.gov

This table is interactive and can be sorted by clicking on the headers.

This compound has a molecular formula of C₁₅H₁₃ClN₂O₄S and a molecular weight of 352.79 g/mol chemicea.com. While detailed experimental mass spectra are not publicly available, the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Fragmentation would likely involve the loss of the methoxy group and other characteristic cleavages of the isoindolinone and benzenesulfonamide (B165840) moieties.

Computational and Theoretical Chemistry Studies on Chlorthalidone

Quantum Chemical Calculations (DFT, HF Methods)

Comprehensive quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide deep insights into the molecular properties of a compound. However, specific studies applying these methods to O-Methyl Chlorthalidone (B1668885) are not found in the available search results.

Molecular Geometry Optimization

There is no specific information available regarding the molecular geometry optimization of O-Methyl Chlorthalidone using DFT or HF methods. Such studies would typically involve computational determination of the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

No studies were found that performed vibrational frequency calculations or Potential Energy Distribution (PED) analysis for this compound. This type of analysis is used to predict the infrared and Raman spectra of a molecule, assigning specific vibrational modes to calculated frequencies.

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Ionization Potential, Electron Affinity)

Information on the electronic structure of this compound, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, ionization potential, and electron affinity, is not available in the searched literature. These parameters are crucial for understanding a molecule's reactivity and electronic behavior.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Modeling

No molecular docking studies specifically investigating the interaction of this compound with protein targets were identified. While its parent compound, Chlorthalidone, has been the subject of such investigations, particularly with carbonic anhydrase isozymes, this research does not extend to its O-methylated form in the available results.

Carbonic Anhydrase II Interaction Studies

Computational and crystallographic studies on the parent compound, Chlorthalidone, have provided critical insights into its interaction with key biological targets such as Carbonic Anhydrase II (CA II). X-ray crystallography has revealed that Chlorthalidone binds within the CA II active site in a specific enolic or lactimic tautomeric form. acs.orgnih.govresearchgate.net This structural arrangement is crucial for its binding, as the enolic hydroxyl group participates in two strong hydrogen bonds with the amino acid residue Asn67 and an active site water molecule. acs.org

The defining feature of this compound is the replacement of this critical enolic proton with a methyl group. This permanent modification would prevent the formation of the lactim tautomer that is essential for the observed binding mode of Chlorthalidone to CA II. acs.orgnih.gov Consequently, it is predicted that this compound would exhibit a fundamentally different and likely much weaker interaction with the CA II active site. Molecular docking and molecular dynamics (MD) simulations would be required to predict the new binding orientation, calculate the binding affinity, and understand the altered landscape of intermolecular interactions for this compound within the enzyme's active site.

Tautomerism and Conformational Analysis via Computational Methods

Tautomerism is a central feature of Chlorthalidone's chemistry. The molecule can exist in different tautomeric forms, most notably a keto-enol equilibrium involving the lactam group in the isoindolinone ring. frontiersin.orgdntb.gov.ua The enol (lactim) form, while potentially a minor species in aqueous solution, is preferentially selected and stabilized by the active site of Carbonic Anhydrase II. nih.govresearchgate.net

This compound is, by its nature, locked into a single form that is an ether of the lactim tautomer. The methylation of the oxygen atom removes the mobile proton, thereby quenching the keto-enol tautomerism. frontiersin.org

While tautomerism is eliminated, conformational analysis remains critical. Like its parent, this compound possesses rotational freedom, particularly around the C-C bond connecting the phenyl and isoindolinone rings. researchgate.net Computational methods, such as Density Functional Theory (DFT), would be employed to perform a potential energy surface scan. This analysis would identify the most stable low-energy conformers in the gas phase and in various solvents, which is essential for understanding its 3D structure and potential interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density of a molecule and predict its reactive sites. ijcce.ac.ir The map displays regions of negative potential (red), indicating electrophilic attack sites, and positive potential (blue), indicating nucleophilic attack sites. ijcce.ac.ir

For Chlorthalidone, the MEP map would highlight negative regions around the carbonyl oxygen, the sulfonyl group oxygens, and the nitrogen of the lactam, with a positive region near the acidic proton on the nitrogen. In its binding tautomer, the enolic oxygen is a key hydrogen bond acceptor.

In this compound, the MEP map would be significantly altered. The introduction of the methyl group on the oxygen atom would reduce the negative electrostatic potential in that region compared to the deprotonated anion of the parent compound. Crucially, it eliminates a key hydrogen bond donor site (the N-H or enolic O-H), which would change how the molecule interacts with biological receptors and crystal packing partners. DFT calculations using basis sets like B3LYP/6-31G(d,p) would be necessary to generate an accurate MEP map for this compound and quantitatively compare its reactive surfaces to the parent drug.

Theoretical Studies on Co-crystallization and Intermolecular Interactions

The formation of pharmaceutical co-crystals depends on specific, non-covalent intermolecular interactions, primarily hydrogen bonds. ijcce.ac.ir Studies have shown that Chlorthalidone can form co-crystals with other molecules, where hydrogen bonding plays a defining role in the resulting supramolecular structure.

The chemical modification in this compound—the substitution of an acidic proton (N-H) with a methyl group—removes a primary hydrogen bond donor. This change would fundamentally alter its hydrogen bonding capabilities, making it unable to form the same hydrogen bond motifs observed in Chlorthalidone co-crystals.

Theoretical studies would be essential to explore the co-crystallization potential of this compound. Computational screening using tools that analyze intermolecular interactions could predict potential co-formers. By calculating properties like lattice energies and modeling intermolecular interaction energies, researchers could identify new synthons and predict the stability and structure of potential this compound co-crystals.

Mechanistic Insights from Computational Studies of Chlorthalidone-Related Reactions

Computational chemistry provides powerful tools for elucidating reaction mechanisms, determining transition state energies, and predicting the stability of reactants and products. For sulfonamide-containing molecules like Chlorthalidone, DFT studies can be used to investigate their reactivity and degradation pathways. researchgate.net

For this compound, computational studies would be invaluable for understanding its chemical stability and reactivity. For instance, the synthesis of this compound would likely involve the reaction of Chlorthalidone with a methylating agent. DFT calculations could model this reaction, comparing different pathways (e.g., O-methylation vs. N-methylation) to predict the most likely product and optimize reaction conditions. Furthermore, computational models could predict the molecule's susceptibility to hydrolysis or other metabolic reactions by calculating the activation energies for various degradation pathways.

Solvent Effects in Computational Molecular Modeling

The properties and behavior of a molecule can change significantly depending on the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects, accounting for factors like polarity and hydrogen bonding. For Chlorthalidone, solvent polarity is known to influence the equilibrium between its different tautomers. frontiersin.org

For this compound, while tautomerism is not a factor, solvent effects remain crucial for understanding its conformational preferences and solubility. The interaction between the solute and solvent molecules would be different from that of Chlorthalidone due to the replacement of a polar N-H group with a nonpolar C-H group within the methyl substituent. Quantum mechanical calculations incorporating a solvent model would be used to:

Optimize the geometry of this compound in different solvents (e.g., water, ethanol, chloroform).

Calculate its solvation free energy to predict solubility.

Determine how the solvent environment influences the molecule's conformational equilibrium.

These studies are vital for predicting the compound's behavior in both chemical reactions and biological systems.

Molecular Mechanisms of Action of Chlorthalidone in Vitro/pre Clinical Investigations

Inhibition of Sodium-Chloride Co-transporter (NCC) in Renal Tubules

Chlorthalidone's principal mechanism of action involves the inhibition of sodium and chloride reabsorption in the kidneys. patsnap.com This is achieved through its interaction with the Na+/Cl- symporter, also known as the sodium-chloride cotransporter (NCC). wikipedia.orgpatsnap.com This transporter is crucial for electrolyte balance and blood pressure regulation as it is responsible for the reabsorption of sodium in the renal distal convoluted tubule. researchgate.net By blocking the NCC, chlorthalidone (B1668885) promotes the excretion of sodium and chloride, leading to a diuretic effect as water follows the excreted ions osmotically. patsnap.compatsnap.com This reduction in plasma volume contributes to its physiological effects. patsnap.com

Recent structural studies using cryogenic electron microscopy (cryo-EM) have provided detailed insights into how chlorthalidone binds to and inhibits the human NCC. researchgate.netnih.gov These studies show that chlorthalidone binds to an orthosteric site on the transporter, physically occluding the ion translocation pathway. researchgate.net

Specificity to Cortical Diluting Segment

The inhibitory action of chlorthalidone on the Na+/Cl- symporter is specifically localized to the distal convoluted tubule (DCT) of the nephron. patsnap.comnih.gov This section of the renal tubule is sometimes referred to as the cortical diluting segment. Chlorthalidone's targeted action in this area prevents the reabsorption of sodium and chloride from the filtrate back into the bloodstream. patsnap.comdrugbank.com The selective nature of this inhibition ensures that the primary effects are concentrated within the kidneys. patsnap.com

Ion Transport Modulation Mechanisms

By inhibiting the NCC, chlorthalidone directly modulates the transport of sodium and chloride ions. patsnap.comnih.gov This interference with the Na+/Cl- transporter in the distal convoluted tubule is the primary mechanism for its diuretic effect. ebmconsult.com The increased excretion of sodium and water reduces the volume of circulating blood. patsnap.com In addition to its primary effect on sodium and chloride, chlorthalidone indirectly influences the excretion of other ions. By increasing the delivery of sodium to the distal renal tubule, it indirectly enhances potassium excretion through the sodium-potassium exchange mechanism. drugbank.com Conversely, it has been noted to decrease the excretion of calcium. patsnap.com

Carbonic Anhydrase Inhibition Activity and Its Mechanistic Role

Differential Inhibition Profiles for Carbonic Anhydrase Isozymes

Chlorthalidone exhibits a distinct inhibition profile against various mammalian isoforms of carbonic anhydrase, which differs from that of classical inhibitors. acs.orgnih.gov It acts as a moderate-to-weak inhibitor of isozymes CA I and CA II but demonstrates considerable inhibition against other isoforms. acs.orgacs.org For instance, chlorthalidone is significantly more potent against CA II and CA I compared to the related compound indapamide. acs.orgacs.orgnih.gov Specifically, it is 18.3 times more potent against CA II and 150 times more potent against CA I than indapamide. acs.orgacs.orgnih.gov Studies have shown it to be an efficient inhibitor of CA II with inhibition constants (K(I)s) in the range of 65-138 nM. nih.gov It is also an effective inhibitor against other isoforms such as hCA VB, VII, IX, and XIII. nih.gov

Table 1: Comparative Inhibition of Carbonic Anhydrase Isozymes by Chlorthalidone

Isozyme Potency Compared to Indapamide Inhibition Constant (K(I))
CA I 150 times more potent acs.orgacs.orgnih.gov -
CA II 18.3 times more potent acs.orgacs.orgnih.gov 65-138 nM nih.gov
hCA VB Efficient inhibitor nih.gov -
hCA VII Efficient inhibitor nih.gov -
hCA IX Efficient inhibitor nih.gov -

| hCA XIII | Efficient inhibitor nih.gov | - |

Structural Basis of Carbonic Anhydrase Interaction

X-ray crystallography studies of chlorthalidone in an adduct with human carbonic anhydrase II (hCA II) have elucidated the structural basis for its inhibitory activity. acs.orgnih.gov These studies revealed that within the active site of CA II, chlorthalidone binds in an enolic tautomeric form. acs.orgnih.govnih.gov This conformation allows the enolic hydroxyl (OH) group to form two strong hydrogen bonds with the amino acid residue Asn67 and a water molecule. acs.orgnih.govnih.gov A key finding was the presence of three active site water molecules that interact with the chlorthalidone scaffold. acs.orgnih.gov These water molecules are absent in the corresponding adduct with indapamide, which may account for the significant difference in inhibitory potency between the two compounds. acs.orgnih.govnih.gov This specific binding mode offers a basis for the design of more potent and selective CA II inhibitors. acs.orgnih.gov

Modulation of Platelet Aggregation (In vitro Studies)

In vitro studies have demonstrated that chlorthalidone can modulate platelet aggregation. nih.govresearchgate.net This effect is thought to be related to its potent inhibition of platelet carbonic anhydrase. nih.govahajournals.org In studies comparing its effects to other diuretics, chlorthalidone was found to be significantly more effective than bendroflumethiazide (B1667986) in reducing epinephrine-mediated platelet aggregation. nih.govahajournals.org Both diuretics increased the amount of epinephrine (B1671497) required to induce aggregation, but chlorthalidone's effect was more pronounced. nih.govahajournals.org The EC50 value, or the concentration of epinephrine required to induce 50% of the maximal aggregation response, was significantly increased in the presence of chlorthalidone. ahajournals.org Another study suggested that hydrochlorothiazide (B1673439) had a potency in inhibiting epinephrine-mediated platelet aggregation that was intermediate between bendroflumethiazide and chlorthalidone. ahajournals.org

However, it is important to note that the evidence regarding antiplatelet effects is not entirely consistent. One prospective, randomized, three-way crossover study in healthy volunteers did not find statistically significant antiplatelet effects with either chlorthalidone or hydrochlorothiazide, whereas aspirin, used as a positive control, did show significant effects. researchgate.netnih.gov The authors of that study suggested that the cardiovascular benefits of chlorthalidone are likely not a result of an antiplatelet effect. researchgate.net These contrasting findings highlight the complexity of translating in vitro observations to clinical effects. nih.gov

Table 2: Compound Names Mentioned

Compound Name
O-Methyl Chlorthalidone
Chlorthalidone
Indapamide
Bendroflumethiazide
Hydrochlorothiazide
Aspirin
Epinephrine
Acetazolamide
Methazolamide
Ethoxzolamide
Trichloromethiazide
Furosemide
Polythiazide
Lisinopril

Influence on Vascular Permeability (In vitro Studies)

In vitro research has demonstrated that chlorthalidone exerts a direct effect on the permeability of vascular cell monolayers. In studies utilizing cultured vascular smooth muscle cells (VSMCs), chlorthalidone was shown to reduce the permeability of the cell monolayer to albumin. nih.govresearchgate.net This finding suggests a potential mechanism for modulating fluid dynamics at the tissue level, independent of its renal diuretic action. The regulation of vascular permeability is a complex process, and these studies indicate that chlorthalidone may contribute to vascular stability by tightening the cellular barrier. nih.govahajournals.org The observed effects on permeability may be linked to changes in the expression of key mediating proteins, such as vascular endothelial growth factor C (VEGF-C). nih.govnih.gov

Promotion of Angiogenesis (In vitro Studies)

Interestingly, in vitro studies have revealed that chlorthalidone, unlike some other thiazide-like diuretics such as bendroflumethiazide, promotes angiogenesis. nih.govahajournals.org In assays using human endothelial cells cultured on an extracellular matrix, treatment with chlorthalidone resulted in a significant increase in the formation of endothelial tubules, a key step in the process of forming new blood vessels. ahajournals.org

The molecular basis for this pro-angiogenic effect appears to be multifactorial. Investigations into gene expression within VSMCs have shown that chlorthalidone can induce significant changes in the transcription of proteins that regulate angiogenesis and vascular permeability. nih.gov Specifically, chlorthalidone treatment has been found to alter the expression of vascular endothelial growth factor C (VEGF-C) and transforming growth factor-β3 (TGF-β3). nih.govahajournals.orgahajournals.org While low concentrations of chlorthalidone (10 μmol/L) greatly reduced VEGF-C in the supernatant of cultured VSMCs, higher concentrations (100 μmol/L) slightly increased it, indicating a complex, dose-dependent regulatory mechanism. ahajournals.org These findings suggest that chlorthalidone possesses pleiotropic effects on vascular biology that are distinct from other drugs in its class. nih.govnih.gov

Effects on Rho-Rho Kinase Pathway in Vascular Smooth Muscle Cells (In vitro Studies)

A significant body of in vitro evidence points to the Rho-Rho kinase (ROCK) signaling pathway as a key target of chlorthalidone in vascular smooth muscle cells (VSMCs). ahajournals.org This pathway is a critical regulator of vascular tone and cell structure. nih.govsemanticscholar.org Pre-incubation of cultured VSMCs with chlorthalidone has been shown to significantly reduce both the mRNA and protein expression of RhoA and Rho kinase. ahajournals.orgresearchgate.net

This inhibitory effect on the Rho-ROCK pathway provides a mechanism for chlorthalidone-induced vasodilation that is independent of its diuretic properties. By downregulating the expression of RhoA and its primary effector, Rho kinase, chlorthalidone can reduce the signaling that leads to smooth muscle contraction and may also influence vascular hypertrophy. ahajournals.org

Table 1: Effect of Chlorthalidone (1 µmol/L) on mRNA Expression in VSMCs
Target GeneExpression Change (% of Control)Significance (p-value)
RhoA mRNAReduced to 20±12%<0.05
Rho kinase mRNAReduced to 63±18%<0.05
Table 2: Effect of Chlorthalidone (1 µmol/L) on Protein Expression in VSMCs
Target ProteinExpression Change (% of Control)Significance (p-value)
RhoA ProteinReduced to 41±15%<0.05
Rho kinase ProteinReduced to 30±3%<0.05

Data sourced from in vitro studies on cultured vascular smooth muscle cells. ahajournals.org

Investigation of Calcium Desensitization in Smooth Muscle Cells (In vitro Studies)

The downregulation of the Rho-Rho kinase pathway by chlorthalidone directly leads to a phenomenon known as calcium desensitization in vascular smooth muscle. ahajournals.org Smooth muscle contraction is triggered by calcium-dependent phosphorylation of the myosin light chain (MLC). nih.gov The Rho-ROCK pathway contributes to contraction by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC and promotes relaxation. This inhibition of MLCP increases the calcium sensitivity of the contractile apparatus. nih.govnih.gov

In vitro studies have demonstrated that chlorthalidone attenuates agonist-induced vasoconstriction in aortic rings. ahajournals.org Crucially, this effect occurs without altering the agonist-induced increase in intracellular calcium concentration. The inhibitory effect of chlorthalidone on vasoconstriction was found to be similar to that of Y27632, a specific Rho kinase inhibitor. ahajournals.org This indicates that chlorthalidone does not block calcium influx but rather makes the smooth muscle cells less sensitive to the available calcium. By reducing Rho kinase expression and activity, chlorthalidone increases MLCP activity, leading to vasodilation at a given intracellular calcium level. ahajournals.org

Metabolic Pathways and Biotransformation Studies of Chlorthalidone in Vitro

Enzyme-Catalyzed Biotransformations (e.g., Cytochrome P450 Enzyme Family Involvement)

The biotransformation of chlorthalidone (B1668885) is significantly mediated by enzyme-catalyzed reactions, primarily occurring in the liver. The Cytochrome P450 (CYP450) superfamily of enzymes plays a pivotal role in the oxidative metabolism of this compound. These heme-containing proteins are responsible for the Phase I metabolism of a wide array of xenobiotics, including many pharmaceuticals. nih.govmdpi.com In vitro studies utilizing human liver microsomes and recombinant CYP enzymes are instrumental in identifying the specific isoforms involved in the metabolism of a drug. For chlorthalidone, the CYP450 family is implicated in its various oxidative metabolic reactions.

Oxidative Metabolic Pathways

Oxidative reactions represent a major pathway in the hepatic metabolism of chlorthalidone. These biotransformations lead to the formation of a variety of oxidative metabolites. Key oxidative pathways identified for chlorthalidone include hydroxylation, dechlorination, and demethylation.

Hydroxylation Metabolites

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common metabolic transformation. In vitro studies involving the incubation of chlorthalidone with human hepatocytes have successfully identified hydroxylated metabolites. nih.govoup.com One of the identified metabolites results from hydroxylation at the phthalimidine moiety of the chlorthalidone molecule. nih.govoup.comcitedrive.com This finding was confirmed through analysis with liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govcitedrive.com

Dechlorination Metabolites

Dechlorination, the removal of a chlorine atom, is another identified oxidative metabolic pathway for chlorthalidone. This process can significantly alter the chemical properties of the molecule. While the specific metabolites resulting from dechlorination of chlorthalidone are an area of ongoing research, the pathway itself is recognized as a component of its in vitro biotransformation.

Demethylation Metabolites

Demethylation is also cited as one of the oxidative metabolic reactions that chlorthalidone undergoes in the liver. This pathway involves the removal of a methyl group from the drug molecule.

Desulfurization Metabolic Reactions

In addition to oxidation, chlorthalidone can undergo desulfurization. This metabolic reaction involves the removal of sulfur atoms from the molecule, leading to the formation of desulfurized metabolites.

Glucuronidation Pathways

Glucuronidation is a significant Phase II metabolic pathway where glucuronic acid is attached to a substrate, making the resulting product more water-soluble and easier to eliminate from the body. nih.govwikipedia.org A portion of chlorthalidone is known to undergo this conjugation reaction, forming glucuronide metabolites. In silico simulations have predicted that O-glucuronidation is one of the potential major Phase II transformations for chlorthalidone. nih.govoup.comcitedrive.com This pathway is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govtaylorandfrancis.com

Summary of Chlorthalidone In Vitro Metabolic Pathways

Metabolic Pathway Description Key Enzymes/Processes Resulting Metabolites
Enzyme-Catalyzed Biotransformations General enzymatic modification of chlorthalidone, primarily in the liver.Cytochrome P450 (CYP450) enzyme family.Oxidative metabolites.
Oxidative Metabolism A series of reactions involving oxidation of the chlorthalidone molecule.Hepatic enzymes.Hydroxylated, dechlorinated, and demethylated derivatives.
HydroxylationAddition of a hydroxyl group to the parent compound.Cytochrome P450.Hydroxylated chlorthalidone (e.g., at the phthalimidine moiety). nih.govoup.com
DechlorinationRemoval of a chlorine atom from the chlorthalidone structure.Cytochrome P450.Dechlorinated chlorthalidone metabolites.
DemethylationRemoval of a methyl group from the molecule.Cytochrome P450.Demethylated chlorthalidone metabolites.
Desulfurization Detachment of sulfur atoms from the chlorthalidone molecule.Not specified.Desulfurized metabolites.
Glucuronidation Conjugation with glucuronic acid to increase water solubility.UDP-glucuronosyltransferases (UGTs).Glucuronide conjugates of chlorthalidone.

In vitro Systems for Metabolic Profiling and Metabolite Identification

The investigation of a drug's metabolic fate is a critical component of pharmaceutical research. For chlorthalidone, in vitro systems, particularly human hepatocytes, have been employed to simulate its metabolism in a controlled laboratory setting. These studies are crucial for identifying potential metabolites that may be formed in the body.

Recent in vitro research on chlorthalidone metabolism has focused on identifying its biotransformation products using advanced analytical techniques. In one significant study, chlorthalidone was incubated with pooled human hepatocytes to map its metabolic profile. The findings from this research indicate that chlorthalidone undergoes limited metabolism. citedrive.com

The primary metabolic transformations observed in these in vitro systems were reduction and hydroxylation of the phthalimidine part of the chlorthalidone molecule. citedrive.com These findings suggest that the drug is not extensively metabolized, with a significant portion likely being excreted from the body unchanged. nih.gov

In addition to the experimentally observed metabolites, computational, or in silico, models have been used to predict other potential metabolic pathways. These predictive studies suggested the possibility of Phase II conjugation reactions, including N-acetylation at the sulfonamide group, O-glucuronidation, and O-sulfation. citedrive.com However, even with these predictive tools, the formation of an O-methylated metabolite was not indicated.

It is important to note that while in vitro studies provide valuable insights, they may not fully replicate the complete metabolic profile that occurs within the human body, as extrahepatic metabolism and other physiological processes are not accounted for. citedrive.com

The table below summarizes the identified and predicted in vitro metabolites of chlorthalidone based on current scientific literature.

Metabolic Pathway Type of Metabolite Method of Identification
ReductionPhase IIn vitro (Human Hepatocytes)
HydroxylationPhase IIn vitro (Human Hepatocytes)
N-acetylationPhase IIIn silico Prediction
O-glucuronidationPhase IIIn silico Prediction
O-sulfationPhase IIIn silico Prediction

Structure Activity Relationship Sar Investigations of Chlorthalidone

Identification of Key Pharmacophores and Functional Groups

The biological activity of chlorthalidone (B1668885) is intrinsically linked to its unique chemical structure, which features several key pharmacophoric elements. The molecule is not a true thiazide, as it is built upon a phthalimidine ring system rather than a benzothiadiazine dioxide core. The essential functional groups responsible for its diuretic and antihypertensive effects include:

The Chlorophenyl Group: The chlorine atom attached to the benzene (B151609) ring is an essential electron-withdrawing group. This feature enhances the acidity of the sulfonamide proton, which is crucial for its binding and inhibitory action. Its position on the ring influences the potency of the diuretic effect.

The Phthalimidine Ring System: This bicyclic structure is a defining feature of chlorthalidone. Within this system, two components are vital:

The Tertiary Hydroxyl Group (-OH): This group is not merely a passive substituent. It plays a pivotal role in the molecule's ability to exist in different tautomeric forms, which is critical for its binding to specific enzyme targets, most notably carbonic anhydrase II. nih.govacs.org

Impact of Structural Modifications on Molecular Interactions and Activity

Structural modifications to chlorthalidone's key functional groups can dramatically alter its biological activity. The compound O-Methyl Chlorthalidone, an impurity of chlorthalidone, serves as a prime example.

In this compound, the critical tertiary hydroxyl group is replaced by a methoxy (B1213986) group (-OCH₃). This seemingly minor modification has profound implications for the molecule's mechanism of action:

Blocked Tautomerization: The methylation of the hydroxyl group prevents the molecule from undergoing the keto-enol tautomerization necessary for potent carbonic anhydrase inhibition. As will be discussed in section 7.4, the enolic form is the bioactive conformation for binding to carbonic anhydrase II. nih.govacs.org

Loss of a Key Hydrogen Bond Donor: The hydroxyl group acts as a hydrogen bond donor in the enolic form, forming a strong hydrogen bond with the Asn67 residue in the active site of carbonic anhydrase II. nih.govacs.org By replacing the hydrogen with a methyl group, this compound loses this crucial interaction point, which would be expected to significantly reduce its binding affinity and inhibitory activity against this enzyme.

Altered Polarity and Steric Hindrance: The introduction of a methyl group also increases lipophilicity and introduces steric bulk at this position, which can further affect how the molecule fits into and interacts with its biological targets.

Conformational Flexibility and Its Influence on Molecular Recognition

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is crucial for its interaction with biological receptors. The binding process often involves an induced-fit mechanism, where both the ligand and the receptor can change their conformations to achieve optimal binding. rice.edu

Chlorthalidone exhibits significant conformational flexibility. Research has identified different solid-state polymorphs of the drug, which are distinct crystalline forms of the same compound that differ in the arrangement and conformation of the molecules in the crystal lattice. This polymorphism highlights the molecule's ability to exist in different conformational states.

Role of Tautomeric Forms in Biological Activity

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Chlorthalidone exists in a tautomeric equilibrium between a keto form (possessing the carbonyl and hydroxyl groups) and an enol (or lactimic) form.

X-ray crystallography studies have provided definitive evidence that when chlorthalidone binds to the active site of human carbonic anhydrase II (hCA II), it does so in its enolic tautomeric form . nih.govacs.orgresearchgate.net This finding is critical to understanding its inhibitory mechanism at a molecular level.

In this enolic state, the newly formed hydroxyl group (formerly the carbonyl oxygen) and the original tertiary hydroxyl group create a unique arrangement that facilitates high-affinity binding. Specifically, the enolic -OH group participates in two strong hydrogen bonds within the enzyme's active site: one with the side chain of the amino acid residue Asn67 and another with a key water molecule. nih.govacs.org This network of interactions, which also involves the sulfonamide group binding to the catalytic zinc ion, anchors the inhibitor firmly in the active site. The inability of this compound to adopt this enolic form explains its predicted lack of significant carbonic anhydrase inhibitory activity.

Comparative SAR with Thiazide and Thiazide-like Diuretics (Mechanistic Focus)

While often grouped with thiazide diuretics like hydrochlorothiazide (B1673439), chlorthalidone is structurally distinct and these differences translate into varied pharmacological profiles. ebmconsult.com

Shared Pharmacophore: The primary structural similarity is the essential, unsubstituted sulfonamide group. This group is the cornerstone of activity for both classes, responsible for inhibiting the Na+/Cl- symporter in the distal convoluted tubule and for interacting with carbonic anhydrase. ebmconsult.comnih.gov

Core Structural Differences: The core scaffold is the major point of divergence. Thiazides possess a bicyclic benzothiadiazine dioxide structure. In contrast, chlorthalidone is characterized by its phthalimidine ring system.

Mechanistic Implications: This structural divergence leads to significant differences in potency and duration of action. Chlorthalidone is approximately 1.5 to 2.0 times more potent than hydrochlorothiazide and has a much longer elimination half-life (40-60 hours vs. 6-15 hours for hydrochlorothiazide). ebmconsult.comresearchgate.netnih.gov Furthermore, the unique structure of chlorthalidone allows for more potent inhibition of carbonic anhydrase compared to hydrochlorothiazide. ebmconsult.com For instance, chlorthalidone is 18.3 times more potent against carbonic anhydrase II than the related thiazide-like diuretic indapamide. acs.orgnih.gov This enhanced carbonic anhydrase inhibition may contribute to some of chlorthalidone's pleiotropic effects, such as alterations in platelet aggregation and angiogenesis, which are not as prominent with true thiazide diuretics. drugbank.comnih.gov

FeatureChlorthalidoneHydrochlorothiazide
Core StructurePhthalimidine (Isoindolinone)Benzothiadiazine dioxide
Key PharmacophoreUnsubstituted SulfonamideUnsubstituted Sulfonamide
Potency (Relative)Higher (approx. 1.5-2x HCTZ) researchgate.netLower researchgate.net
Duration of ActionLong (48-72 hours) nih.govShorter (16-24 hours) nih.gov
Carbonic Anhydrase InhibitionStronger ebmconsult.comWeaker ebmconsult.com

Ligand Efficiency and Binding Affinity Studies (Theoretical/Computational)

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target relative to its size (number of non-hydrogen atoms). It helps prioritize smaller, more efficient binders for further development. Binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), is a direct measure of the strength of the binding interaction.

Precise computational methods are vital for estimating ligand-binding affinity, utilizing scoring functions that account for factors like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

Chlorthalidone: X-ray crystallography and kinetic studies have shown that chlorthalidone is an effective inhibitor of several carbonic anhydrase (CA) isoforms, with a Ki of 93 nM against the widespread hCA II isoform. nih.govresearchgate.net This strong binding affinity is achieved through the crucial interactions of its enolic tautomer and sulfonamide group.

This compound (Theoretical): The methylation of the hydroxyl group in this compound fundamentally disrupts the binding mechanism. The loss of the ability to form the enolic tautomer eliminates a critical hydrogen bond donor. acs.org This single modification would be expected to cause a substantial decrease in binding free energy, leading to a much higher Ki value and, consequently, a significantly lower binding affinity for carbonic anhydrase. This would render it a much less efficient ligand for this target compared to the parent compound.

CompoundTargetKey Interaction FeaturePredicted Binding AffinityPredicted Ligand Efficiency
ChlorthalidoneCarbonic Anhydrase IIEnolic -OH H-bond with Asn67 nih.govacs.orgHigh (Ki = 93 nM) nih.govresearchgate.netHigh
This compoundCarbonic Anhydrase IILacks enolic -OH; H-bond lostVery LowVery Low

Future Directions in Chlorthalidone Chemical Research

Advanced Computational Modeling for Novel Derivative Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of properties for new chemical entities. For chlorthalidone (B1668885) derivatives like O-Methyl Chlorthalidone, these in silico methods offer a pathway to optimize activity, selectivity, and pharmacokinetic profiles while minimizing the need for extensive, resource-intensive laboratory synthesis and testing.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target. researchgate.net In the context of chlorthalidone, docking studies can elucidate interactions with its primary target, the Na+/Cl- symporter, as well as other proteins like carbonic anhydrase, which may contribute to its pleiotropic effects. researchgate.netebmconsult.comnih.gov By modeling the binding of this compound and other novel analogues, researchers can predict how structural modifications—such as methylation of the hydroxyl group—might alter binding affinity and biological activity. These predictions can guide the synthesis of derivatives with potentially improved efficacy or reduced off-target effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models provide another layer of predictive power. nih.gov QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of chlorthalidone analogues, a QSAR model could identify key structural features (descriptors) that correlate with desired properties. nih.gov This model could then be used to virtually screen large libraries of proposed derivatives, including various substituted and methylated forms, to prioritize candidates with the highest predicted activity for synthesis.

Table 1: Application of Computational Modeling in Chlorthalidone Derivative Research

Computational Method Application in Derivative Design Predicted Outcomes
Molecular Docking Simulates the binding of derivatives to target proteins (e.g., Na+/Cl- symporter, Carbonic Anhydrase). nanobioletters.com Binding affinity, interaction modes, potential for enhanced potency or selectivity. d-nb.info
QSAR Correlates structural properties of analogues with their biological activity. nih.gov Prediction of activity for unsynthesized derivatives, identification of key structural motifs for efficacy.
Molecular Dynamics Simulates the movement and interaction of the drug-receptor complex over time. nanobioletters.com Stability of the binding interaction, conformational changes in the target protein.

Development of Highly Sensitive and Selective Analytical Techniques

The accurate quantification of chlorthalidone and its metabolites or derivatives, such as this compound, in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. researchgate.net Research continues to focus on developing analytical methods that offer superior sensitivity, selectivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorthalidone. researchgate.netijpsm.com Modern methods often employ reverse-phase columns (e.g., C8 or C18) with a mobile phase typically consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govijarnd.comijprajournal.com Detection is commonly performed using a photodiode array (PDA) detector. nih.gov The development of stability-indicating HPLC methods is particularly important, as it allows for the separation and quantification of the active pharmaceutical ingredient (API) from its process-related impurities and degradation products. nih.gov

For even greater sensitivity and selectivity, especially in complex biological samples like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netwjpps.com This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a triple quadrupole mass spectrometer. nih.gov LC-MS/MS methods can achieve very low limits of quantitation (LOQ), often in the picogram per milliliter (pg/mL) range, making them ideal for bioanalytical applications. wjpps.com The use of Ultra-Performance Liquid Chromatography (UPLC) can further enhance these methods by providing faster analysis times and better resolution. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for Chlorthalidone Analysis

Technique Stationary Phase (Column) Mobile Phase Example Detection Method Key Advantages
RP-HPLC Zorbax RX C8 nih.gov Diammonium hydrogen orthophosphate buffer and Methanol nih.gov PDA nih.gov Robust, reliable for quality control, stability-indicating. ijarmps.org
UPLC-MS/MS Waters Acquity UPLC BEH C18 nih.gov Ammonium acetate (B1210297) in water-acetonitrile nih.gov Triple Quadrupole MS nih.gov High sensitivity (low LOQ), high selectivity, fast run times. researchgate.net
UFLC Not specified Not specified Not specified Economical, accurate, and precise for quality control analysis.

Exploration of Undiscovered Molecular Mechanistic Aspects (In vitro)

While chlorthalidone's primary mechanism of action is the inhibition of the sodium-chloride symporter in the distal convoluted tubule, in vitro studies have revealed additional, pleiotropic effects that may contribute to its cardiovascular benefits. nih.govdrugbank.compatsnap.com Future research aims to further dissect these non-diuretic mechanisms at the molecular level, particularly for derivatives like this compound, to understand how structural changes influence these activities.

One significant area of investigation is the interaction of chlorthalidone with carbonic anhydrase (CA) isozymes. nih.gov In vitro studies have shown that chlorthalidone inhibits various CA isoforms. ebmconsult.com This inhibition is thought to play a role in its effects on the vasculature. nih.gov X-ray crystallography of chlorthalidone bound to CA II revealed that it adopts an enolic tautomeric form within the active site, a finding that could guide the design of new, isoform-selective inhibitors. nih.gov Investigating how O-methylation affects the binding mode and inhibitory profile of chlorthalidone against a panel of CA isozymes would be a critical step in understanding its unique biological properties.

Other in vitro findings have demonstrated that chlorthalidone can decrease platelet aggregation and promote angiogenesis. drugbank.comnih.gov These non-diuretic actions are potentially linked to its ability to reduce cardiovascular risk. nih.gov Future in vitro studies using cell-based assays could explore the signaling pathways involved in these processes. By comparing the effects of chlorthalidone with this compound, researchers could determine if the free hydroxyl group is essential for these activities and whether methylation alters the compound's potency or mechanism in these secondary pathways.

Innovation in Sustainable Synthetic Strategies for Chlorthalidone and Analogues

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. researchgate.net Research into the synthesis of chlorthalidone and its analogues is focused on improving efficiency, reducing waste, and avoiding the use of hazardous reagents and solvents. researchgate.net

Traditional synthetic routes may involve multiple steps and harsh reaction conditions. google.com Modern innovations aim to streamline these processes. One approach is the development of one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, minimizing the need for intermediate purification steps and reducing solvent usage. researchgate.net The use of novel catalytic systems, such as copper or rhodium catalysts, can enable new, more efficient bond-forming reactions under milder conditions for constructing the core isoindolinone scaffold of chlorthalidone. researchgate.net

Furthermore, the principles of "green chemistry" encourage the use of safer solvents, such as water or ethanol, in place of more toxic options. researchgate.net Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and improve yields, as has been demonstrated for related structures like thalidomide. researchgate.net Applying these sustainable strategies to the synthesis of this compound and other analogues could lead to more economical and ecologically responsible production methods. manufacturingchemist.combeilstein-journals.orgmdpi.com

Q & A

Q. Basic Research Focus

  • UV Spectrophotometry : Derivative methods (e.g., zero-order or first-order) are used for quantification in bulk and tablets, with recovery rates >99% and precision validated per ICH guidelines .
  • HPLC : Reversed-phase HPLC with C18 columns and UV detection (e.g., 254 nm) is preferred for stability-indicating assays. Mobile phases often combine phosphate buffers and acetonitrile (e.g., 60:40 v/v), achieving retention times <10 minutes .
  • HPTLC : Densitometric methods enable simultaneous quantification with other antihypertensives (e.g., azilsartan medoxomil) using silica gel plates and methanol:chloroform (7:3) as the mobile phase .

How can in silico tools and in vitro models predict and characterize this compound metabolites?

Q. Advanced Research Focus

  • Metabolite Prediction : Use GLORYx software to predict Phase I/II metabolites, filtering transformations with >25% probability. Prioritize hydroxylation, sulfation, and glucuronidation pathways .
  • Hepatocyte Incubation : Incubate with pooled human hepatocytes (37°C, 3 hours) and analyze via LC-HRMS/MS in positive/negative ionization modes. Data-dependent MS/MS acquisition identifies fragmentation patterns for structural elucidation .
  • Data Processing : Apply Compound Discoverer software for targeted/non-targeted screening, cross-referencing predicted masses (±5 ppm) and retention time shifts .

What experimental design strategies optimize stability studies for this compound under forced degradation conditions?

Q. Advanced Research Focus

  • Stress Conditions : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. Monitor degradation using HPLC-PDA, with <2% degradation indicating stability .
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to evaluate interactions between pH, temperature, and excipients. Response surface methodology (RSM) models degradation kinetics .
  • Degradant Profiling : Identify major degradants (e.g., hydrolysis products at RT 3.5–4.1 minutes) and validate their separation from the parent compound .

How should clinical trials evaluate this compound’s efficacy in hypertensive patients with advanced chronic kidney disease (CKD)?

Q. Advanced Research Focus

  • Population Selection : Focus on Stage 3–4 CKD patients (eGFR 15–59 mL/min) with uncontrolled hypertension (BP >140/90 mmHg). Exclude those with hypokalemia or hyponatremia .
  • Endpoint Design : Primary endpoints include systolic BP reduction at 12 weeks; secondary endpoints track eGFR decline and electrolyte imbalances. Use 24-hour ambulatory BP monitoring for accuracy .
  • Dosing Strategy : Start at 12.5 mg/day, titrating to 25 mg/day based on tolerance. Monitor serum potassium and creatinine biweekly .

How can researchers resolve contradictions in cardiovascular outcomes between this compound and hydrochlorothiazide?

Q. Advanced Research Focus

  • Meta-Analysis : Pool data from RCTs and cohort studies, adjusting for confounders (e.g., baseline potassium, renal function). Use random-effects models to quantify risk differences in hypokalemia, acute kidney injury, and CVD events .
  • Mechanistic Studies : Compare pharmacokinetic profiles (e.g., half-life, volume of distribution) and tubular secretion efficiency using renal proximal tubule cell models .
  • Real-World Evidence : Analyze electronic health records to assess longitudinal outcomes (e.g., hospitalization rates) in matched cohorts .

What methodologies validate this compound’s stability in fixed-dose combinations with other antihypertensives?

Q. Advanced Research Focus

  • Forced Degradation : Co-incubate with partner drugs (e.g., azilsartan medoxomil) under stress conditions. Use peak purity analysis (PDA) to confirm no co-elution of degradants .
  • Compatibility Testing : Assess physical mixtures via DSC and XRD to detect polymorphic changes. Accelerated stability studies (40°C/75% RH, 6 months) verify formulation robustness .
  • Bioanalytical Validation : Develop LC-MS/MS methods for simultaneous quantification in plasma, validating selectivity, matrix effects, and recovery (>95%) .

How do pharmacodynamic interactions between this compound and RAAS inhibitors affect dosing regimens?

Q. Advanced Research Focus

  • Synergistic Effects : Conduct dose-ranging studies in hypertensive animal models (e.g., SHR rats) to identify additive BP-lowering effects when combined with ACE inhibitors .
  • PK/PD Modeling : Use NONMEM to simulate exposure-response relationships, optimizing dose ratios (e.g., 25 mg chlorthalidone + 40 mg azilsartan) for maximal efficacy without hyperkalemia .
  • Clinical Monitoring : In human trials, measure plasma renin activity and aldosterone levels pre/post-treatment to assess RAAS modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.